molecular formula C16H10Br2N2O3 B14193134 6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline CAS No. 918946-07-3

6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline

Cat. No.: B14193134
CAS No.: 918946-07-3
M. Wt: 438.07 g/mol
InChI Key: ZGOXHENPFRSYQI-UHFFFAOYSA-N
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Description

6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a 2,6-dibromo-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-nitrophenol to produce 2,6-dibromo-4-nitrophenol . This intermediate is then reacted with 2-methylquinoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could result in various substituted quinoline derivatives.

Scientific Research Applications

6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

CAS No.

918946-07-3

Molecular Formula

C16H10Br2N2O3

Molecular Weight

438.07 g/mol

IUPAC Name

6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline

InChI

InChI=1S/C16H10Br2N2O3/c1-9-2-3-10-6-12(4-5-15(10)19-9)23-16-13(17)7-11(20(21)22)8-14(16)18/h2-8H,1H3

InChI Key

ZGOXHENPFRSYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br

Origin of Product

United States

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